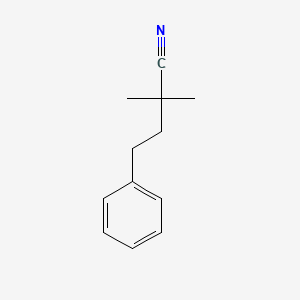
2,2-Dimethyl-4-phenylbutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there isn’t a specific synthesis process for 2,2-Dimethyl-4-phenylbutanenitrile available, a related compound, 2-(3-oxoindolin-2-ylidene)acetonitriles, has been synthesized from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. The transformation operates via nucleophilic intramolecular cyclization and involves oxidation of the aniline moiety .科学的研究の応用
Conformational Analysis
A study by Kodama et al. (1979) focused on the conformation of a diastereoisomeric pair of 2,2-dimethyl-4-phenyl-3-pentanols, closely related to 2,2-Dimethyl-4-phenylbutanenitrile. Using techniques like 1H-NMR, 13C-NMR, IR, GC, and MS analyses, they found that these molecules predominantly exist in conformers where the t-butyl and phenyl groups are close to each other. This research provides insights into the favored gauche interaction and the nature of CH/π interactions between alkyl and phenyl groups, which could be crucial in understanding the dynamics of related compounds (Kodama et al., 1979).
Chemical Synthesis
Chen Jia-run (2009) developed efficient synthetic routes for compounds including 2-dimethylamino-2-phenylbutanenitrile. This process involves alkylation, hydrolysis, and reduction steps, starting from 2-Phenylacetonitrile. The methods used in this study could be relevant for the synthesis of 2,2-Dimethyl-4-phenylbutanenitrile and its derivatives (Chen Jia-run, 2009).
Photocycloaddition Studies
Margaretha et al. (2007) investigated the photocycloaddition of 2,3-Dihydro-2,2-dimethyl-4H-thiopyran-4-one, a compound structurally similar to 2,2-Dimethyl-4-phenylbutanenitrile. Their study on regiospecific and stereospecific photocycloaddition provides an understanding of the chemical behavior of similar compounds under the influence of light (Margaretha et al., 2007).
Spectral Properties and Molecular Probes
Diwu et al. (1997) synthesized compounds like 2,5‐Diphenyloxazoles with dimethylamino groups, which are structurally related to 2,2-Dimethyl-4-phenylbutanenitrile. Their work on the spectral properties and the development of fluorescent molecular probes offers insights into potential applications of similar compounds in biological and chemical sensing (Diwu et al., 1997).
特性
IUPAC Name |
2,2-dimethyl-4-phenylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-12(2,10-13)9-8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPPIEMCGLFONH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=CC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-phenylbutanenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2844112.png)
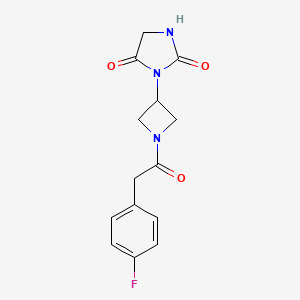
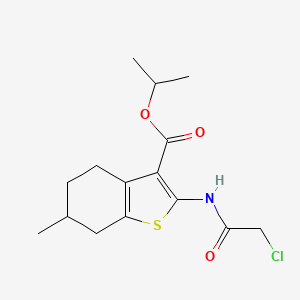
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromofuran-2-carboxamide](/img/structure/B2844117.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2844119.png)
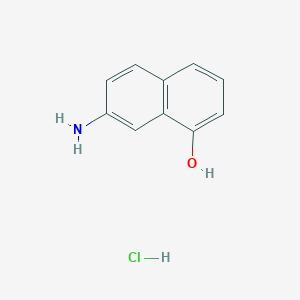
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2844123.png)
![4-(Allylamino)-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2844124.png)
![1-Cyclopropyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2844126.png)
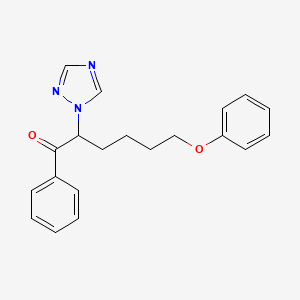
![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2844132.png)
![6-[[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2844133.png)
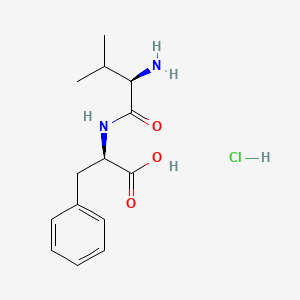
![4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2844135.png)